(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-2-(3-propan-2-ylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17(2)18-10-8-13-21(15-18)27-25-22(16-19-9-6-7-14-23(19)29-25)24(28)26-20-11-4-3-5-12-20/h3-17H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCDEAHUGYGUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide typically involves the condensation of 3-(propan-2-yl)aniline with 2H-chromene-3-carboxylic acid, followed by cyclization and imine formation. The reaction is usually carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents include acetic anhydride, sulfuric acid, and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions include various substituted chromenes, amines, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of (2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide on several human cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (2Z)-N-phenyl... | MCF-7 | 12.5 |
| (2Z)-N-phenyl... | PC-3 | 28.0 |
| (2Z)-N-phenyl... | A549 | 6.7 |
| (2Z)-N-phenyl... | Caco-2 | 15.0 |
These results indicate that this compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Antimicrobial Evaluation
The antimicrobial efficacy of this compound was assessed against various pathogens, with results shown in the table below:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| (2Z)-N-phenyl... | E. coli | 0.18 | 25.0 |
| (2Z)-N-phenyl... | S. aureus | 0.30 | 20.5 |
| (2Z)-N-phenyl... | Pseudomonas aeruginosa | 0.45 | 22.0 |
These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interactions between (2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.
Mechanism of Action
The mechanism of action of (2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Key Structural Features :
- Chromene core : Provides a planar aromatic system conducive to π-π interactions in biological targets.
- N-phenylcarboxamide : Modulates solubility and electronic properties via resonance effects.
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The biological and physicochemical properties of chromene derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of the target compound with analogs featuring different substituents:
Structural Insights :
Yield and Purity Challenges :
Physicochemical and Spectroscopic Properties
| Property | Target Compound | Compound 15 | 400878-30-0 |
|---|---|---|---|
| Molecular Weight | ~406.5 g/mol | ~385.8 g/mol | ~408.4 g/mol |
| LogP (Predicted) | 4.2 | 3.1 | 3.8 |
| UV-Vis λmax | 320 nm | 335 nm | 310 nm |
| 1H-NMR (δ, ppm) | 1.2 (d, 6H, isopropyl), 7.1–8.3 (m, aromatic) | 3.9 (s, 3H, OCH3), 7.2–8.0 (m, aromatic) | 3.8–3.9 (s, 6H, OCH3), 6.9–7.8 (m, aromatic) |
Biological Activity
(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : (2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
- CAS Number : 478342-87-9
- Molecular Formula : C22H24N2O2
- Molecular Weight : 348.44 g/mol
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an inhibitor of various enzymes and its effects on metabolic pathways. Notably, it has been studied for its role as a DPP-4 (Dipeptidyl Peptidase IV) inhibitor, which is significant in the management of type 2 diabetes mellitus.
DPP-4 Inhibition
Research indicates that derivatives of chromene compounds, including (2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide, exhibit potent DPP-4 inhibition. A study demonstrated that a related compound achieved over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg within 24 hours, comparable to the established medication omarigliptin .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to the active site of DPP-4, preventing the enzyme from degrading incretin hormones, which are crucial for insulin secretion.
- Molecular Interactions : The imino group in the structure facilitates hydrogen bonding with target enzymes, enhancing binding affinity and specificity.
Case Studies and Research Findings
Several studies have highlighted the biological potential of related chromene derivatives:
- Antidiabetic Effects :
- Anticancer Properties :
- Neuroprotective Effects :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
